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Compound of Interest

Compound Name: 2-chloroacetic acid
CAS No.: 1681-52-3
Cat. No.: B156425
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 2-chloroacetic acid (CAS No. 79-11-8), a crucial building block in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable reference data for compound identification,
purity assessment, and reaction monitoring.

Data Presentation

The quantitative spectroscopic data for 2-chloroacetic acid are summarized in the tables
below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: tH NMR Data for 2-Chloroacetic Acid

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b156425#bc-rfq
https://www.benchchem.com/product/b156425/docs?utm_src=pdf-body#spectroscopic-profile-of-2-chloroacetic-acid-a-technical-guide
https://www.benchchem.com/product/b156425/docs?utm_src=pdf-body#spectroscopic-profile-of-2-chloroacetic-acid-a-technical-guide
https://www.benchchem.com/product/b156425/docs?utm_src=pdf-body#spectroscopic-profile-of-2-chloroacetic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Multiplicity Solvent
~11.26 Singlet (broad) CDCls
~4.15 Singlet CDClIs
4.042 Not specified D20
Table 2: 13C NMR Data for 2-Chloroacetic Acid

Chemical Shift (6) ppm Carbon Atom Solvent
~177.7 C=0 D20
~46.5 CH2Cl D20

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Chloroacetic Acid

Wavenumber (cm—2)

Vibration Type

Intensity

O-H stretch (carboxylic acid

3300-2500 ) Strong, very broad
dimer)
C=0 stretch (carboxylic acid
~1710 ) Strong
dimer)
1440-1395 O-H bend Medium
1320-1210 C-O stretch Medium
950-910 O-H bend (out-of-plane) Broad
~700 C-Cl stretch Strong

Mass Spectrometry (MS)

Table 4: Electron lonization Mass Spectrometry (EI-MS) Data for 2-Chloroacetic Acid
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miz Relative Intensity (%) Putative Fragment
96 ~2% [M+2]* (containing 37Cl)
94 ~6% [M]* (containing 3>Cl)
52 ~31% [CH237CI]*

50 100% [CH235CI]*

49 ~35% [CH35CI]*

45 ~29% [COOH]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided in
this section. These protocols are intended as a general guide and may require optimization
based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra of 2-chloroacetic acid.
Materials:

2-Chloroacetic acid

Deuterated chloroform (CDCIs) or Deuterated water (D20)

NMR tubes (5 mm)

Pipettes and vials
Instrumentation:

 NMR Spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or
higher.

Procedure:
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e Sample Preparation:

o

Weigh approximately 10-20 mg of 2-chloroacetic acid into a clean, dry vial.

[¢]

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCIs or D20).

[¢]

Gently agitate the vial to ensure complete dissolution of the solid.

[e]

Using a pipette, transfer the solution into a 5 mm NMR tube.

e Instrument Setup:

[¢]

Insert the NMR tube into the spectrometer's probe.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness
and symmetry of the solvent peak.

[e]

Tune and match the probe for both the *H and 3C frequencies.

e 1H NMR Acquisition:

o Set the spectral width to approximately 15 ppm.

o Use a 30-45 degree pulse angle.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier
transform.

o Phase the spectrum and reference it to the residual solvent peak (e.g., CDCIs at 7.26
ppm) or an internal standard.
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e 13C NMR Acquisition:
o Set the spectral width to approximately 200-220 ppm.
o Use a proton-decoupled pulse sequence.
o Employ a 30-45 degree pulse angle.

o Set the relaxation delay to 2-5 seconds to ensure adequate relaxation of the quaternary
carbonyl carbon.

o Acquire a larger number of scans (typically several hundred to thousands) due to the low
natural abundance of 13C.

o Process the FID with a Fourier transform and apply an appropriate window function.

o Phase the spectrum and reference it to the solvent peak (e.g., CDCIs at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid 2-chloroacetic acid.
Materials:

2-Chloroacetic acid

Potassium bromide (KBr), IR-grade

Mortar and pestle (agate or mullite)

Pellet press

Instrumentation:

e FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu)

Procedure:

o Sample Preparation (KBr Pellet Method):
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o Thoroughly dry the KBr powder in an oven to remove any moisture.

o In an agate mortar, grind a small amount (1-2 mg) of 2-chloroacetic acid into a fine
powder.

o Add approximately 100-200 mg of dry KBr to the mortar.

o Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for
several minutes to ensure a homogeneous dispersion.

o Transfer the powdered mixture to the die of a pellet press.

o Apply pressure (typically 7-10 tons) for several minutes to form a transparent or
translucent pellet.

o Data Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

[¢]

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1.

[e]

The spectrum is usually recorded in the range of 4000-400 cm™1.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of 2-chloroacetic acid and its fragments.
Materials:

e 2-Chloroacetic acid

 Volatile organic solvent (e.g., methanol or dichloromethane)

Instrumentation:
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e Mass Spectrometer with an Electron lonization (El) source (e.g., GC-MS or a direct insertion
probe).

Procedure:
e Sample Preparation:

o Dissolve a small amount of 2-chloroacetic acid in a suitable volatile solvent to a
concentration of approximately 1 mg/mL.

o If using a direct insertion probe, a small amount of the solid can be placed directly into a
capillary tube.

e Instrument Setup:

o Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70
evV).

o Calibrate the mass analyzer using a known reference compound (e.g.,
perfluorotributylamine - PFTBA).

o Data Acquisition:

o Introduce the sample into the ion source. For a GC-MS, the sample is injected onto the
GC column and separated before entering the MS. For a direct insertion probe, the probe
is heated to volatilize the sample directly into the ion source.

o Scan the mass analyzer over a suitable m/z range (e.g., 30-150 amu).

o The resulting mass spectrum will show the molecular ion peak and various fragment ion
peaks. The characteristic isotopic pattern for chlorine (3°Cl and 3’Cl in an approximate 3:1
ratio) should be observed for chlorine-containing fragments.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-chloroacetic acid.
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Caption: Workflow for Spectroscopic Analysis of 2-Chloroacetic Acid.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroacetic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156425/docs#spectroscopic-profile-of-2-chloroacetic-
acid-a-technical-guide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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